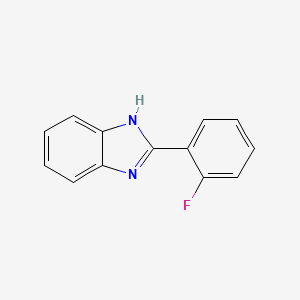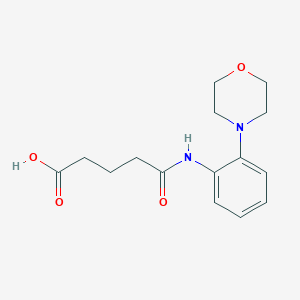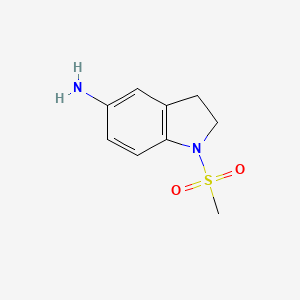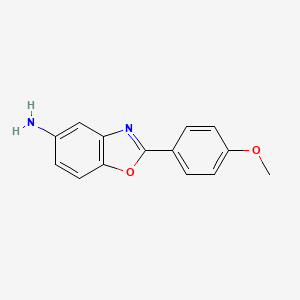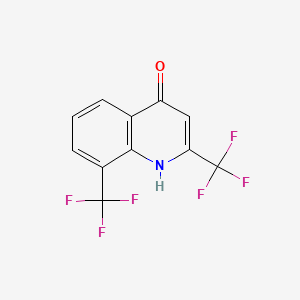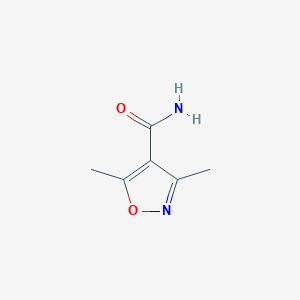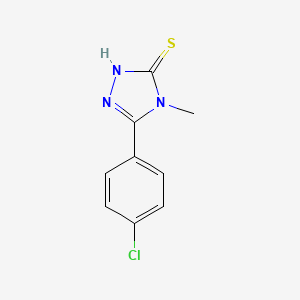![molecular formula C10H12N2O B1349033 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 4946-08-1](/img/structure/B1349033.png)
2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol
Overview
Description
“2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is a chemical compound with the molecular formula C10H12N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives, such as “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol”, have been synthesized for various purposes, particularly due to their broad range of chemical and biological properties . For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide .
Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” includes a benzimidazole core, which is a fused benzene and imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .
Chemical Reactions Analysis
Imidazole derivatives, including “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol”, have been involved in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties . For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is 176.21 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 176.094963011 g/mol .
Scientific Research Applications
Antimicrobial Activity
Compounds with a benzimidazole scaffold, like the one , have been studied for their antimicrobial potential. For instance, silver (I) complexes of benzimidazole have shown activity against bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and the fungus Candida albicans . This suggests that your compound could potentially be applied in developing new antimicrobial agents.
Antitumor Potential
Imidazole-containing compounds have been synthesized and evaluated for their antitumor potential against various cancer cell lines, including MCF-7 (breast cancer) and CaCo-2 (colon cancer) cells . The structural similarity of your compound to these imidazole derivatives could imply its use in cancer research, particularly in drug synthesis and efficacy testing.
Synthesis of Heterocyclic Compounds
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a related compound, has been used to synthesize pyrazoles, thiophenes, pyridines, and coumarin derivatives with antitumor activity . Your compound may serve as a precursor or intermediate in synthesizing these heterocyclic compounds with potential pharmacological applications.
In Vitro Antitumor Activity
Derivatives of benzimidazole have been synthesized and tested for their antitumor activity in vitro against various cancer cells such as A549 (lung cancer), MDA-MB-231 (breast cancer), A375 (skin cancer), and HCT116 (colon cancer) using assays like MTT . The presence of a benzimidazole moiety in your compound could indicate its utility in similar antitumor studies.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific targets of the compound .
Result of Action
Imidazole derivatives are known to have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its exact structure and the nature of its targets .
Future Directions
The future directions of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” are not explicitly mentioned in the search results. However, given the broad range of biological activities of imidazole derivatives , there could be potential for further research and development in various fields such as medicinal chemistry.
properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURPBJGJXFWNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354019 | |
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol | |
CAS RN |
4946-08-1 | |
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

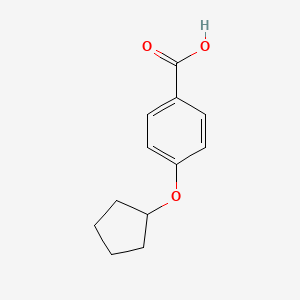
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)
